1-((2-Fluorophenoxy)methyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC14667660
Molecular Formula: C10H10FN3O
Molecular Weight: 207.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10FN3O |
|---|---|
| Molecular Weight | 207.20 g/mol |
| IUPAC Name | 1-[(2-fluorophenoxy)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C10H10FN3O/c11-9-3-1-2-4-10(9)15-7-14-6-8(12)5-13-14/h1-6H,7,12H2 |
| Standard InChI Key | LPUUYTSQADHXSP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)OCN2C=C(C=N2)N)F |
Introduction
1-((2-Fluorophenoxy)methyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H10FN3O and a molecular weight of 207.20 g/mol . This compound features a pyrazole ring linked to a 2-fluorophenoxy group through a methylene bridge, contributing to its unique chemical and biological properties.
Synthesis and Applications
The synthesis of 1-((2-Fluorophenoxy)methyl)-1H-pyrazol-4-amine typically involves several steps, though specific details are not widely documented in the literature. This compound is of interest in medicinal chemistry due to its potential biological activities.
Applications Overview
-
Medicinal Chemistry: The compound's structural features suggest potential applications in drug development, particularly in targeting specific biological pathways.
-
Biological Studies: Research focuses on its binding affinity and mechanism of action with biological targets.
Related Compounds
Several compounds share structural similarities with 1-((2-Fluorophenoxy)methyl)-1H-pyrazol-4-amine, including:
Related Compounds Table
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-Chlorophenoxy)methyl)-1H-pyrazol-4-amine | C10H10ClN3O | Chlorine instead of fluorine |
| 1-(2-Fluorophenyl)methyl)-4-methylpyrazol-3-amine | C11H11FN3 | Methyl substitution on the pyrazole ring |
| 1-(2-Trifluoromethylphenoxy)methyl)-1H-pyrazol-4-amine | C12H10F4N3O | Trifluoromethyl group enhances lipophilicity |
Hydrochloride Salt
The hydrochloride salt of 1-((2-Fluorophenoxy)methyl)-1H-pyrazol-4-amine, with the molecular formula C10H11ClFN3O and a molecular weight of 243.66 g/mol, is also documented . This salt form may exhibit different solubility and stability properties compared to the base compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume